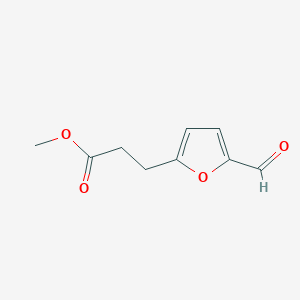

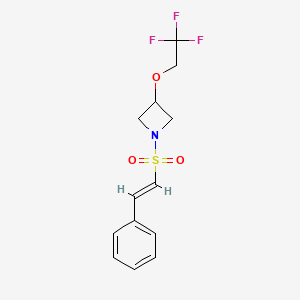

Methyl 3-(5-formylfuran-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

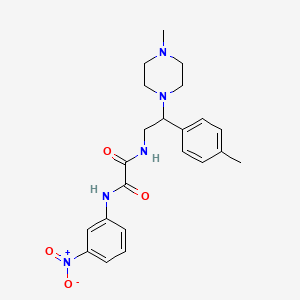

“Methyl 3-(5-formylfuran-2-yl)propanoate” is a chemical compound with the CAS Number: 60457-58-1 . Its IUPAC name is methyl 3- (5-formyl-2-furyl)propanoate . The molecular weight of this compound is 182.18 .

Molecular Structure Analysis

The InChI Code of “Methyl 3-(5-formylfuran-2-yl)propanoate” is 1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Techniques

One notable application involves the Efficient Stereoselective Synthesis for key materials in drug synthesis. For example, Methyl (S)-3-amino-3-(3-pyridyl)propanoate is synthesized for its role as a starting material in producing orally active antagonists for platelet fibrinogen receptors, showcasing the compound's importance in synthesizing biologically active molecules (Zhong et al., 1999).

Novel Compound Synthesis

The research also extends to Synthesizing Novel Compounds with potential biological activities. The synthesis and characterization of derivatives, such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, have been explored for their antiproliferative and antimicrobial activities, illustrating the compound's utility in developing new therapeutic agents (Božić et al., 2017).

Catalytic Transfer Hydrogenation

Additionally, Catalytic Transfer Hydrogenation processes involving furfural and derivatives highlight the compound's role in chemical synthesis and biofuel research. The conversion of furfural to valuable chemicals like 2-methylfuran demonstrates the importance of Methyl 3-(5-formylfuran-2-yl)propanoate in renewable energy and chemical manufacturing sectors (Scholz et al., 2014).

Organometallic Chemistry

In Organometallic Chemistry , compounds containing Methyl 3-(5-formylfuran-2-yl)propanoate derivatives are synthesized for their potential applications in medicinal chemistry, providing a foundation for developing novel drug candidates with organometallic components (Patra et al., 2012).

Nanodrug Design

The compound's derivatives are also being explored in Nanodrug Design for cancer therapy, showcasing the innovative approach to developing nanosized drug candidates with controlled release formulations for improved therapeutic effects (Budama-Kilinc et al., 2020).

Inhibition of Mycolic Acid Biosynthesis

Furthermore, research on Inhibiting Mycolic Acid Biosynthesis in mycobacteria by using cyclopropenyl and cyclopropane derivatives of Methyl 3-(5-formylfuran-2-yl)propanoate highlights its potential in developing new treatments for tuberculosis and other mycobacterial diseases (Hartmann et al., 1994).

Safety and Hazards

The safety information for “Methyl 3-(5-formylfuran-2-yl)propanoate” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Eigenschaften

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWDSGCGUYHAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(O1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)

![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)

![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)

![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)

![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)